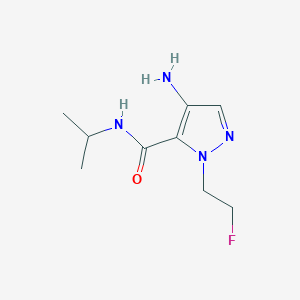![molecular formula C15H22N2O6S B2671889 N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-44-0](/img/structure/B2671889.png)
N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core, which is a common structural motif in various bioactive molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core, which can be functionalized through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzo[d][1,3]dioxole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides and amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4,5-trimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-(N-(3-methoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The ethoxypropyl chain and sulfamoyl group may enhance its solubility and bioavailability compared to similar compounds .
Eigenschaften
IUPAC Name |
N-[2-(3-ethoxypropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-2-21-8-3-6-17-24(19,20)9-7-16-15(18)12-4-5-13-14(10-12)23-11-22-13/h4-5,10,17H,2-3,6-9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEVXWXLACCAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2671807.png)


![9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2671814.png)
![4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2671815.png)


![1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2671821.png)
![3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2671822.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate](/img/structure/B2671824.png)
![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)

